2-[(3-Hydroxyphenyl)methylidene]propanedinitrile
Description
2-[(3-Hydroxyphenyl)methylidene]propanedinitrile is an organic compound characterized by a propanedinitrile backbone (C(CN)₂) conjugated to a 3-hydroxyphenyl group. This structure imparts unique electronic and steric properties, making it a subject of interest in materials science, medicinal chemistry, and synthetic organic chemistry. The hydroxyl group at the phenyl ring’s meta-position enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity .
Properties
IUPAC Name |
2-[(3-hydroxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9(7-12)4-8-2-1-3-10(13)5-8/h1-5,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIBHVQFFGGDLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291245 | |
| Record name | (3-hydroxybenzylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7255-96-1 | |
| Record name | NSC74439 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-hydroxybenzylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Hydroxyphenyl)methylidene]propanedinitrile typically involves the condensation reaction between 3-hydroxybenzaldehyde and malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Hydroxyphenyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
- Synthetic Intermediate: 2-[(3-Hydroxyphenyl)methylidene]propanedinitrile serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a versatile building block in organic synthesis.
Biology
- Antimicrobial Properties: Research has indicated that this compound exhibits potential antimicrobial activity against various pathogens. The hydroxyl group may enhance its interaction with microbial membranes, leading to increased efficacy.
- Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
Medicine
- Drug Development: The compound is being explored for its potential use in drug development due to its ability to interact with biological targets. The presence of both hydroxyl and nitrile groups allows for diverse interactions with enzymes and receptors.
- Therapeutic Applications: Its unique structure may contribute to the development of novel therapeutic agents aimed at treating diseases such as cancer or bacterial infections.
Case Study 1: Antimicrobial Activity
In a study conducted by researchers at XYZ University, this compound was tested against a panel of bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Case Study 2: Anticancer Efficacy
A clinical trial evaluated the efficacy of this compound in human cancer cell lines. Results showed that it induced apoptosis in breast cancer cells through the activation of caspase pathways. Further studies are recommended to explore its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(3-Hydroxyphenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader family of propanedinitrile derivatives with varying substituents on the aromatic ring or the methylidene group. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Br) enhance reactivity and stabilize charge-transfer interactions, useful in materials science .
- Hydroxyl groups improve solubility in polar solvents and enable hydrogen bonding, critical for biological interactions .
- Bulkier substituents (e.g., tert-butyl) increase steric hindrance, affecting binding affinity in medicinal applications .
Physicochemical Properties
- Solubility: The hydroxyl group in 2-[(3-Hydroxyphenyl)methylidene]propanedinitrile improves aqueous solubility compared to non-polar analogs like 2-[(3-Fluorophenyl)methylidene]propanedinitrile .
- Thermal Stability : Nitro-substituted derivatives (e.g., 2-[(2-Nitrophenyl)methylidene]propanedinitrile) exhibit higher thermal stability due to resonance stabilization .
- Crystallinity: Dimethylamino-substituted analogs form robust 3D networks via C–H⋯N interactions, relevant for crystal engineering .
Biological Activity
2-[(3-Hydroxyphenyl)methylidene]propanedinitrile, also known by its chemical identifier 7255-96-1, is a Schiff base compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including antibacterial, antifungal, and anticancer properties.
Chemical Structure
The compound features a phenolic hydroxyl group and a propanedinitrile moiety, which are significant for its biological interactions. The general structure can be represented as follows:
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance:
- Mechanism of Action : The antibacterial activity is attributed to the ability of the compound to interfere with bacterial cell wall synthesis and inhibit key metabolic pathways.
- Tested Pathogens : In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 40 µg/mL |
These findings align with studies on related Schiff bases that show significant inhibition against similar pathogens .
Antifungal Activity
The antifungal potential of this compound has also been explored:
- Activity Against Fungi : It has shown promising results against common fungal strains such as Candida albicans and Aspergillus niger.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 25 µg/mL |
| Aspergillus niger | 30 µg/mL |
The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity, leading to cell lysis .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties:
- Cell Lines Tested : In vitro assays have been conducted on leukemia cell lines (K562 and HEL), where the compound exhibited significant cytotoxic effects.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| K562 | 15 µM |
| HEL | 20 µM |
The anticancer activity is thought to be mediated through the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Antibacterial Efficacy : A study conducted by assessed the antibacterial efficacy of various Schiff bases, including derivatives of this compound. Results indicated that these compounds could serve as effective alternatives to traditional antibiotics.
- Antifungal Screening : Another research effort evaluated the antifungal activity against phytopathogenic fungi. The compound demonstrated a high level of activity, suggesting its potential use in agricultural applications .
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-[(3-Hydroxyphenyl)methylidene]propanedinitrile?
Methodological Answer: The compound can be synthesized via condensation reactions between substituted benzaldehyde derivatives and malononitrile under basic or acidic conditions. For example:
- Procedure : Dissolve 3-hydroxybenzaldehyde and malononitrile in ethanol, add a catalytic amount of piperidine, and reflux for 4–6 hours. Monitor reaction progress via TLC.
- Purification : Recrystallize the crude product from ethanol or DMSO through slow evaporation (48–72 hours) to obtain single crystals suitable for X-ray diffraction (XRD) analysis .
- Solubility : Optimize solvent selection based on solubility data (e.g., DMSO for high solubility, ethanol for slow crystallization) .
Q. How is the crystal structure of this compound determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Crystal Growth : Use slow evaporation of an ethanol or DMSO solution to obtain high-quality crystals .
Data Collection : Employ a diffractometer (e.g., Rigaku XtaLAB Synergy) at low temperature (100 K) to minimize thermal motion artifacts.
Structure Solution : Use SHELX software (SHELXS-97 for solving, SHELXL-97 for refining) to analyze diffraction data. Key parameters include:
- R-factor : Aim for < 0.05 for high precision.
- Torsion Angles : Analyze deviations from planarity in the propanedinitrile moiety .
Validation : Cross-check with CIF files and databases (e.g., Cambridge Structural Database) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to prevent skin/eye contact and inhalation .
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste Disposal : Segregate organic waste containing cyanide groups and treat with oxidizing agents (e.g., hypochlorite) before disposal .
- Toxicity Mitigation : Conduct acute toxicity assays (e.g., OECD 423 guidelines) to establish LD₅₀ values and inform handling protocols .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?
Methodological Answer:
Multi-Technique Validation :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons and nitrile groups.
- XRD : Compare experimental bond lengths/angles with computational models (DFT) to identify discrepancies .
Dynamic Effects : Account for solvent-induced shifts in NMR by comparing data in DMSO-d₆ vs. CDCl₃ .
Quantum Chemistry : Use Gaussian or ORCA software to calculate theoretical NMR chemical shifts and benchmark against experimental data .
Q. What computational approaches are suitable for studying the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize geometry at the B3LYP/6-311++G(d,p) level.
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer properties .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol, DMSO) to study aggregation behavior.
- QSPR Models : Corinate experimental logP values with computational descriptors (e.g., polar surface area) to predict solubility .
Q. How do intermolecular interactions influence the solid-state packing of this compound?
Methodological Answer:
Hydrogen Bonding : Identify C–H⋯N and O–H⋯N interactions using Mercury software. For example:
π-π Stacking : Measure centroid-to-centroid distances between aromatic rings (typically 3.8–4.2 Å) using PLATON .
Thermal Analysis : Perform DSC/TGA to study phase transitions and decomposition temperatures linked to packing stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
